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Ciraparantag is a small, synthetic, water-soluble molecule designed to bind directly to anticoagulant

molecules through non-covalent hydrogen bonds and charge-charge interactions [1] [2]. This binding

physically removes the anticoagulant (DOACs like apixaban and rivaroxaban, or heparins like enoxaparin)

from its intended target site on coagulation factors, thereby reversing its anticoagulant effects [1].

Unlike specific reversal agents, ciraparantag's broad activity stems from its structure—composed of two L-

arginine units connected by a piperazine-containing linker chain [3]. The positively charged

guanidinium groups on arginine interact with the negatively charged regions on the target anticoagulants [2].

The diagram below illustrates the binding relationships.
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Ciraparantag binds multiple anticoagulant classes via charge interactions, displacing them from

coagulation factors.

Quantitative Reversal Efficacy

Clinical trials demonstrate ciraparantag's dose-related efficacy in reversing anticoagulation. The primary

efficacy endpoint is typically the percentage of subjects achieving complete and sustained reversal of

Whole Blood Clotting Time (WBCT).

Table 1: Efficacy of Ciraparantag in Phase 2 Trials [1]
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Anticoagulant
Ciraparantag
Dose

Subjects with Sustained
Reversal

Placebo
Group

Apixaban (10 mg BID) 30 mg 67% 17%

60 mg 100%

120 mg 100%

Rivaroxaban (20 mg
QD)

30 mg 58% 13%

60 mg 75%

120 mg 67%

180 mg 100%

Key Pharmacokinetic Parameters [4] [2]:

Time to Max Concentration: Within minutes after IV administration.
Half-life: Approximately 12 to 19 minutes.

Metabolism: Primarily hydrolyzed by serum peptidases into two inactive metabolites.
Elimination: Almost entirely recovered in the urine.

Experimental Protocols & Assays

Studying ciraparantag requires specific methodologies due to its unique mechanism of interfering with

common coagulation tests.

Whole Blood Clotting Time (WBCT)

The manual WBCT serves as the primary functional assay in clinical trials because standard plasma-based

tests are unreliable in ciraparantag's presence [1].

Principle: Citrate or other anions in plasma collection tubes disrupt ciraparantag's charge-charge

bonds with the anticoagulant. Activators like kaolin or celite can adsorb ciraparantag, making assays
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insensitive [1] [5]. WBCT uses native, unmodified whole blood.

Protocol Summary [1]:
Subject Preparation: Healthy elderly subjects receive apixaban or rivaroxaban to steady-state

anticoagulation.
Baseline & Steady-State: WBCT is measured at baseline and after the last anticoagulant dose

to confirm sufficient anticoagulation (e.g., WBCT ≥20-25% above baseline).
Intervention: Subjects are randomized to receive a single IV dose of ciraparantag or placebo

over 10 minutes.
Outcome Measurement: Serial WBCT measurements are taken at multiple timepoints (e.g.,

0.25, 0.5, 0.75, 1, 3, 5, 6, 24 hours) post-infusion.
Response Definition: A "responder" is typically defined as a subject whose WBCT returns to

within 10% of baseline within one hour and remains sustained for a defined period (e.g., 5-6
hours).

The workflow for this key experiment is shown below.
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WBCT experimental workflow for assessing ciraparantag efficacy in clinical trials.

In Vitro Chelation Studies

Research indicates that while ciraparantag is effective in vivo, its use as a universal anticoagulant chelator

in laboratory test tubes is limited.

Principle: Anionic substances in coagulation assay reagents can compete with and disrupt

ciraparantag's binding to anticoagulants, preventing the removal of anticoagulant activity in vitro [5].
Protocol Summary [5]:

Plasma Preparation: Commercial human plasma is spiked with therapeutic concentrations of a
DOAC (e.g., 500 ng/mL) or heparin.

Chelation Attempt: Ascending concentrations of ciraparantag are added to the spiked plasma
and incubated at ambient temperature.

Control: A commercial activated charcoal adsorbent (DOAC-Stop) is used as a positive control.
Testing: Coagulation parameters (PT, APTT) and specific anti-Xa activity are measured.

Finding: Ciraparantag does not effectively remove DOAC or heparin activity in vitro, whereas
activated charcoal does [5].

Key Considerations for Research and Development

Assay Challenges: The inability to use standard plasma-based coagulation tests is a major R&D

consideration. This necessitates using WBCT or developing specialized point-of-care whole blood
coagulometers [1] [2].

Safety Profile: In clinical trials, ciraparantag was well-tolerated. The most common adverse events
were mild and transient hot flashes or flushing [1]. No prothrombotic signals have been identified in

clinical trials to date, which is consistent with its mechanism of simply removing the anticoagulant
without introducing exogenous procogulant factors [2] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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